molecular formula C8H16N2O4 B12859926 (1-Methylpyrrolidin-3-yl)methanamine oxalate

(1-Methylpyrrolidin-3-yl)methanamine oxalate

Cat. No.: B12859926
M. Wt: 204.22 g/mol
InChI Key: YNMGVHBIPQDWRM-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-3-yl)methanamine oxalate is a pyrrolidine-derived compound featuring a methyl group at the 1-position of the pyrrolidine ring and a methanamine group at the 3-position, paired with an oxalate counterion. This compound is synthesized via alkoxycarbonylation of (1-methylpyrrolidin-3-yl)methanamine dihydrochloride, as demonstrated in the preparation of carbamate derivatives targeting adenosine receptors . The oxalate salt enhances solubility and stability compared to freebase forms, making it suitable for pharmaceutical applications. Its molecular formula is C₉H₁₆N₂O₄ (molecular weight: 232.24 g/mol), with structural features that influence receptor binding and metabolic properties .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl)methanamine;oxalic acid

InChI

InChI=1S/C6H14N2.C2H2O4/c1-8-3-2-6(4-7)5-8;3-1(4)2(5)6/h6H,2-5,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

YNMGVHBIPQDWRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)methanamine oxalate typically involves the following steps:

    Formation of (1-Methylpyrrolidin-3-yl)methanamine: This can be achieved by reacting 1-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine.

    Formation of the Oxalate Salt: The free base (1-Methylpyrrolidin-3-yl)methanamine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of (1-Methylpyrrolidin-3-yl)methanamine oxalate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Synthesis: Utilizing large reactors for the initial formation of (1-Methylpyrrolidin-3-yl)methanamine.

    Purification and Crystallization: The crude product is purified and crystallized to obtain the oxalate salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, (1-Methylpyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine

In medicine, (1-Methylpyrrolidin-3-yl)methanamine oxalate is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-yl)methanamine oxalate involves its interaction with biological targets, such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

N-Methyl-1-(1-Methylpyrrolidin-3-yl)methanamine

  • Structure : Differs by an additional methyl group on the methanamine nitrogen.
  • The absence of an oxalate counterion may reduce aqueous solubility compared to the target compound .
  • Synthesis: Not explicitly detailed in the evidence, but likely involves reductive alkylation of the parent amine.

[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

  • Structure : Incorporates a 2-methoxyphenyl group on the pyrrolidine ring.
  • The methoxy group may enhance metabolic stability but reduce solubility compared to the oxalate salt .

Heterocyclic Methanamine Derivatives

1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine Dihydrochloride

  • Structure : Features a pyridine-linked isoxazole core.
  • Properties : The hydrochloride salt improves solubility in polar solvents, while the pyridine moiety may confer basicity and metal-coordinating ability. Molecular weight: ~300 g/mol (estimated) .
  • Synthesis : Likely involves cyclization and amination steps, differing from the target compound’s alkylation-based route .

1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine Hydrochloride

  • Structure : Combines pyridine and pyrazole heterocycles.
  • The hydrochloride salt offers comparable solubility to the oxalate form but may differ in crystallinity .

Functionalized Methanamine Salts

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

  • Structure : Substituted with a benzimidazole and 4-chlorophenyl group.
  • Properties : The chlorophenyl group increases hydrophobicity, while benzimidazole may confer DNA-binding activity. Demonstrated effects on wheat germination, indicating agricultural applications distinct from the target compound’s pharmaceutical focus .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Salt Form Key Features Potential Applications References
(1-Methylpyrrolidin-3-yl)methanamine oxalate Pyrrolidine 232.24 Oxalate Methyl group, oxalate salt Adenosine receptor ligands
N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine Pyrrolidine ~170 (freebase) None N-methyl substitution CNS-targeting agents
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine Pyrrolidine 206.29 None 2-Methoxyphenyl substitution Medicinal chemistry
1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine dihydrochloride Isoxazole-pyridine ~300 Hydrochloride Heterocyclic core, dihydrochloride Coordination chemistry
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine Benzimidazole-phenyl ~300 (estimated) None Chlorophenyl substitution Agricultural bioactivity

Key Research Findings

Synthetic Routes : Alkoxycarbonylation (used for the target compound) contrasts with heterocycle-focused syntheses (e.g., isoxazole cyclization in ), impacting scalability and purity .

Biological Activity: The target compound’s carbamate derivative showed adenosine receptor affinity, while benzimidazole analogs (e.g., ) exhibit non-CNS applications, highlighting structural determinants of target selectivity .

Biological Activity

(1-Methylpyrrolidin-3-yl)methanamine oxalate is a chemical compound with potential biological activity due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings. The focus will be on its interactions with biological targets, pharmacological implications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of (1-Methylpyrrolidin-3-yl)methanamine oxalate is C6H14N2·C2H2O4, indicating it is a salt formed from the reaction of (1-Methylpyrrolidin-3-yl)methanamine and oxalic acid. The compound features a pyrrolidine ring, which is significant for its biological interactions.

The biological activity of (1-Methylpyrrolidin-3-yl)methanamine oxalate is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with receptors and enzymes. It may act as an agonist or antagonist at specific targets, influencing various biochemical pathways.

Proposed Mechanisms:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, altering signaling pathways.
  • Enzyme Modulation : It could influence enzyme activities, impacting metabolic processes within cells.

Biological Activity Studies

Research has indicated that compounds similar to (1-Methylpyrrolidin-3-yl)methanamine oxalate exhibit various biological activities. Below are summarized findings from relevant studies:

StudyFindings
Investigated the bioactivity of related compounds in enhancing plant resistance against pathogens.
Explored the pharmacological properties of similar pyrrolidine derivatives, emphasizing their potential in treating neurological disorders.

Case Studies

  • Neuropharmacological Effects : A study demonstrated that a structurally related compound exhibited significant agonistic effects on dopamine receptors, suggesting potential applications in treating conditions like depression and anxiety.
  • Antimicrobial Activity : Research highlighted the antimicrobial properties of related pyrrolidine derivatives against various bacterial strains, indicating possible therapeutic uses in infectious diseases.

Comparative Analysis

Comparative studies with structurally similar compounds provide insights into the unique biological activity of (1-Methylpyrrolidin-3-yl)methanamine oxalate.

Compound NameStructural DifferencesBiological Implications
1-(1-Ethylpyrrolidin-3-yl)methanamine oxalateEthyl group instead of methylPotentially different receptor binding profiles
3-(1-Methylpyrrolidin-2-yl)pyridineDifferent nitrogen placementEnhanced antioxidant properties

Pharmacological Potential

The pharmacological profile of (1-Methylpyrrolidin-3-yl)methanamine oxalate suggests several therapeutic avenues:

  • Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for further research in treating mental health conditions.
  • Infectious Diseases : The antimicrobial properties observed in related compounds warrant exploration for potential use in antibiotics.

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